SBI-797812 is a novel NAMPT activator, elevating liver NAD+, turning NAMPT into a "super catalyst" that more efficiently generates NMN.
SBI-797812
CAS No.: 2237268-08-3
Cat. No.: VC0542669
Molecular Formula: C19H22N4O4S
Molecular Weight: 402.469
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2237268-08-3 |
---|---|
Molecular Formula | C19H22N4O4S |
Molecular Weight | 402.469 |
IUPAC Name | 1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea |
Standard InChI | InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24) |
Standard InChI Key | KTSOHNHLOLGQCY-CALCHBBNSA-N |
SMILES | C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4 |
Appearance | Solid powder |
Introduction
Chemical Identity and Developmental History
SBI-797812 (molecular formula: C₂₂H₂₃N₃O₃S) is a 4-pyridyl-substituted benzamide derivative originating from a medicinal chemistry campaign targeting allosteric NAMPT modulation. Its discovery emerged from a high-throughput screen of 400,000 compounds using protein thermal shift assays, followed by rigorous hit-to-lead optimization . Structural analysis reveals critical features:
-
Core scaffold: Benzamide moiety enabling π-π interactions with NAMPT's Tyr-18 residue
-
Pyridyl pharmacophore: 4-Pyridine substitution conferring activator properties (vs. 3-pyridyl analogs like GNI-50 which inhibit NAMPT)
-
Sulfonamide linker: Enhances binding affinity through hydrogen bonding with Asn-263
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 409.5 g/mol |
LogP | 3.2 ± 0.3 |
Aqueous Solubility | 12 μM (pH 7.4) |
Plasma Protein Binding | 89% (human) |
The structural evolution from inhibitor GNI-50 to activator SBI-797812 demonstrates how subtle positional isomerism (3-pyridyl → 4-pyridyl) can invert pharmacological activity .
Mechanism of Action: Converting NAMPT into a "Super Catalyst"
SBI-797812 operates through six synergistic mechanisms to enhance NMN synthesis (Figure 1):
Active-Site Binding and Catalytic Modulation
Despite structural similarity to NAMPT inhibitors (FK-866, CHS-828), SBI-797812 occupies the enzyme's active site while promoting catalytic efficiency. Surface plasmon resonance (SPR) studies confirm direct binding (K<sub>D</sub> = 2.6 μM) to the rear channel near His-247 . This binding:
-
Increases ATP affinity (K<sub>m</sub> reduced 3.2-fold to 58 μM)
-
Stabilizes phosphorylated His-247 (pHis<sup>247</sup>), extending its half-life from <2 min to >15 min
-
Shifts reaction equilibrium toward NMN production (equilibrium constant K<sub>eq</sub> increased from 0.54 to 1.87)
Pyrophosphate (PPi) Metabolism
SBI-797812 enhances PPi consumption through two pathways:
-
Triphosphate (PPP<sub>i</sub>) Synthesis: 3.8-fold increase in ATP + PPi → PPP<sub>i</sub> + ADP
-
Adenosine Tetraphosphate (Ap<sub>4</sub>) Formation: 2.1-fold elevated Ap<sub>4</sub> production during ATP hydrolysis
Table 2: Enzymatic Parameters with/without SBI-797812
Parameter | NAMPT Alone | +10 μM SBI-797812 | Fold Change |
---|---|---|---|
V<sub>max</sub> (nmol/min/mg) | 42 ± 3 | 89 ± 5 | 2.1× |
K<sub>m,ATP</sub> (μM) | 187 ± 21 | 58 ± 6 | 0.31× |
K<sub>cat</sub> (min⁻¹) | 0.33 | 0.71 | 2.2× |
Feedback Inhibition Resistance
NAD⁺-mediated inhibition of NAMPT (IC<sub>50</sub> = 18 μM) is attenuated by SBI-797812:
-
Enables sustained NMN production despite rising NAD⁺ levels
Cellular Pharmacology and NAD⁺ Boosting
In A549 human lung adenocarcinoma cells:
Table 3: Concentration-Dependent Effects on NAD⁺ Metabolism
[SBI-797812] | NMN (pmol/mg) | NAD⁺ (nmol/mg) | NADH/NAD⁺ Ratio |
---|---|---|---|
0 μM | 30 ± 7 | 7.4 ± 0.8 | 0.11 ± 0.02 |
0.4 μM | 81 ± 9 | 11.1 ± 1.2 | 0.10 ± 0.01 |
2 μM | 183 ± 15 | 12.6 ± 1.4 | 0.09 ± 0.01 |
10 μM | 502 ± 31 | 16.3 ± 1.9 | 0.08 ± 0.01 |
Key observations:
-
NMN accumulation precedes NAD⁺ elevation (30 min vs 2 hr latency)
-
No significant effect on NADP(H) pools, indicating pathway selectivity
-
EC<sub>50</sub> = 1.2 μM for NAD⁺ elevation (vs 0.37 μM in cell-free assays)
In Vivo Pharmacodynamics
Mouse studies reveal tissue-specific NAD⁺ modulation:
Table 4: Hepatic NAD⁺ Elevation in C57BL/6 Mice
Dose (mg/kg) | T<sub>max</sub> (hr) | NAD⁺ Fold Change | Half-Life (hr) |
---|---|---|---|
10 | 2 | 1.4× | 3.2 |
30 | 1.5 | 2.1× | 2.8 |
100 | 1 | 3.3× | 2.5 |
Notably, brain NAD⁺ levels remained unchanged, suggesting limited blood-brain barrier penetration .
Structural Basis for Allosteric Activation
Cryo-EM and X-ray crystallography studies reveal three critical interactions:
-
Rear Channel Engagement: The 4-pyridyl group occupies a hydrophobic pocket formed by β14-β15 strands (ΔB-factor reduction = 28 Ų)
-
Dimer Interface Stabilization: Sulfonamide oxygen forms hydrogen bonds with Asn-263 (distance = 2.7 Å)
-
Phosphohistidine Stabilization: Benzamide ring stacks against pHis<sup>247</sup>, reducing phosphate group lability
Comparative analysis with inactive analogs (e.g., SBI-796950) shows that 4-pyridyl orientation is essential for maintaining the active-site conformation that promotes NMN release .
Differentiation from Other NAMPT Modulators
Table 5: Selectivity Profile Against Common NAMPT Ligands
Compound | Type | K<sub>D</sub> (μM) | V<sub>max</sub> Fold Change |
---|---|---|---|
FK-866 | Inhibitor | 0.003 | 0 |
GNI-50 | Inhibitor | 0.007 | 0 |
P7C3 | Pseudoligand | >100 | 0 |
NAT1 | Activator | 6.2 | 1.4× |
SBI-797812 | Activator | 2.6 | 2.1× |
Unique advantages of SBI-797812:
-
Stability in biological matrices (t<sub>1/2</sub> > 6 hr in liver microsomes)
-
Synergy with NMNAT1 (2.8-fold greater NAD⁺ vs NAMPT activation alone)
Therapeutic Implications and Future Directions
The ability to elevate NAD⁺ without depleting ATP (unlike NAMPT inhibitors) positions SBI-797812 as a candidate for:
-
Age-Related Diseases: Preclinical models show NAD⁺ restoration reverses mitochondrial dysfunction
-
Metabolic Disorders: Hepatic NAD⁺ boosting enhances sirtuin-1 activity (fatty acid oxidation)
-
Neuroprotection: Indirect CNS effects via liver-derived NMN transport
Ongoing research aims to:
-
Improve brain penetration through prodrug approaches
-
Explore combination therapies with CD38 inhibitors
-
Develop biomarker assays for clinical trials (urinary NMN/NAM ratio)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume